(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core substituted with a bis(2-cyanoethyl)sulfamoyl group and a fluorinated benzothiazole ring. The 3-ethyl-6-fluorobenzo[d]thiazole moiety contributes to lipophilicity and may influence target binding, as fluorinated aromatic systems are common in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S2/c1-2-28-19-10-7-17(23)15-20(19)32-22(28)26-21(29)16-5-8-18(9-6-16)33(30,31)27(13-3-11-24)14-4-12-25/h5-10,15H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOKCJOKCVDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The structure consists of a benzothiazole moiety linked to a sulfamoyl group with two cyanoethyl substituents. The presence of fluorine in the benzothiazole ring enhances its biological activity by potentially increasing lipophilicity and influencing receptor interactions.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies show that compounds similar to our target have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 10 to 50 µg/mL, indicating potent antimicrobial effects .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer activities. For instance, compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, a related benzothiazole compound exhibited an IC50 value of 28 ng/mL against the WI-38 VA-13 subline, suggesting strong anticancer potential .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes associated with cancer cell proliferation and survival. Specifically, it may act by interfering with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives demonstrated their effectiveness against multiple pathogens. The derivatives were tested using standard protocols, and results indicated that modifications in the structure significantly influenced their antimicrobial potency .
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of similar compounds on various cancer cell lines. The study highlighted that certain substitutions on the benzothiazole ring improved selectivity for cancer cells over normal cells, emphasizing the importance of structural modifications in enhancing biological activity .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights key structural differences and similarities with analogs:
Key Observations :
- Sulfamoyl vs. Sulfonyl Groups : The target compound’s sulfamoyl group (-SO₂NH-) differs from sulfonyl (-SO₂-) in triazole derivatives (). Sulfamoyl’s NH moiety may enhance hydrogen-bonding interactions with biological targets compared to sulfonyl’s purely electron-withdrawing effects .
- Heterocyclic Rings : The benzothiazole ring in the target compound offers a planar aromatic system distinct from thiadiazole () or triazole (). Benzothiazoles are associated with antitumor and anti-inflammatory activities, while triazoles are prevalent in antifungal agents .
Spectral and Analytical Data
- IR Spectroscopy: The target compound’s cyanoethyl groups would show C≡N stretches near 2250 cm⁻¹, absent in methoxyethyl analogs. The benzothiazole C=N stretch (~1600 cm⁻¹) aligns with thiadiazole C=O bands in (1605–1679 cm⁻¹) . Triazole-thiones () exhibit C=S stretches at 1247–1255 cm⁻¹, contrasting with the target’s sulfamoyl S=O stretches (~1350–1450 cm⁻¹) .
- NMR Spectroscopy :
- The 6-fluoro substituent in the benzothiazole ring would cause deshielding in aromatic proton regions (δ 7.5–8.5 ppm), similar to fluorophenyl signals in triazole derivatives (δ 7.4–8.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
